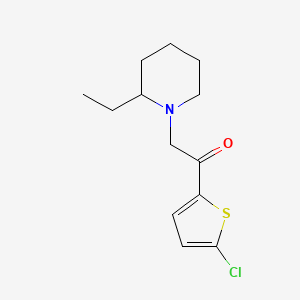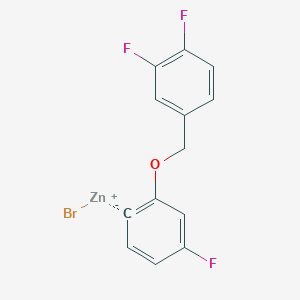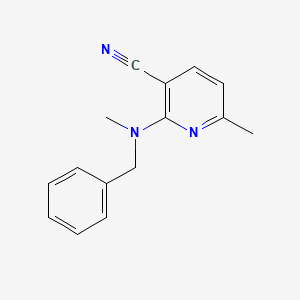
2-Cyclopropyl-1-(4,5-dimethoxy-2-methylphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-1-(4,5-dimethoxy-2-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C14H20O3 This compound features a cyclopropyl group attached to an ethan-1-ol backbone, which is further substituted with a 4,5-dimethoxy-2-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-(4,5-dimethoxy-2-methylphenyl)ethan-1-ol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.
Attachment of the Ethan-1-ol Backbone: This step involves the formation of the ethan-1-ol backbone, which can be achieved through various organic reactions, such as Grignard reactions or reduction of carbonyl compounds.
Substitution with the 4,5-Dimethoxy-2-Methylphenyl Group: The final step involves the substitution of the ethan-1-ol backbone with the 4,5-dimethoxy-2-methylphenyl group, which can be achieved through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropyl-1-(4,5-dimethoxy-2-methylphenyl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted aromatic compounds.
Applications De Recherche Scientifique
2-Cyclopropyl-1-(4,5-dimethoxy-2-methylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-1-(4,5-dimethoxy-2-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Signal Transduction: Influencing intracellular signaling pathways that regulate various cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethoxy-4-methylphenylcyclopropylamine: A compound with a similar phenyl and cyclopropyl structure but different functional groups.
4,5-Dimethoxy-2-methylphenylmethanol: Similar aromatic structure with different substituents.
Uniqueness
2-Cyclopropyl-1-(4,5-dimethoxy-2-methylphenyl)ethan-1-ol is unique due to the combination of its cyclopropyl group and methoxy-substituted aromatic ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C14H20O3 |
|---|---|
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
2-cyclopropyl-1-(4,5-dimethoxy-2-methylphenyl)ethanol |
InChI |
InChI=1S/C14H20O3/c1-9-6-13(16-2)14(17-3)8-11(9)12(15)7-10-4-5-10/h6,8,10,12,15H,4-5,7H2,1-3H3 |
Clé InChI |
ODPXKVSVBALMPS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C(CC2CC2)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




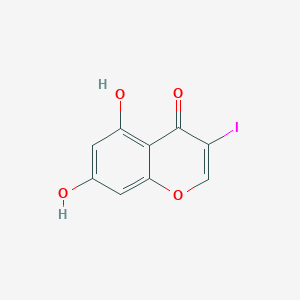
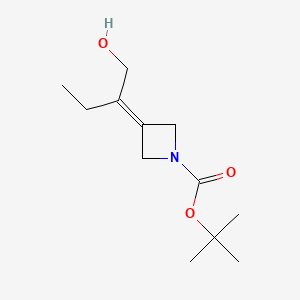
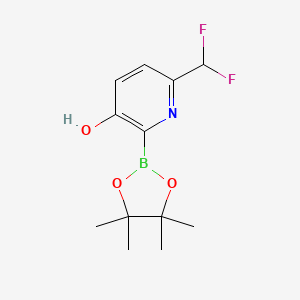



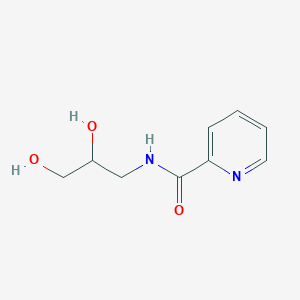
![Tert-butyl (S)-8-bromo-5-oxo-1,2,4,4a,5,6-hexahydro-3H-pyrazino[1,2-a]quinoxaline-3-carboxylate](/img/structure/B14899870.png)
